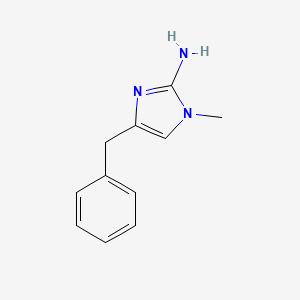

4-Benzyl-1-methylimidazol-2-amine

Description

Properties

IUPAC Name |

4-benzyl-1-methylimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14-8-10(13-11(14)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKHCCGVRHBRAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-methylimidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzylamine with methylimidazole in the presence of a suitable catalyst. The reaction conditions often include:

Catalyst: Nickel or palladium catalysts are commonly used.

Solvent: Polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Temperature: The reaction is usually carried out at elevated temperatures, around 100-150°C.

Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of 4-Benzyl-1-methylimidazol-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-methylimidazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

4-Benzyl-1-methylimidazol-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-methylimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features, molecular weights, and synthetic approaches for 4-Benzyl-1-methylimidazol-2-amine and related compounds:

Key Observations:

- Core Heterocycle Variations : Replacement of the imidazole ring with a thiazole (e.g., 4-benzyl-1,3-thiazol-2-amine) introduces sulfur, altering electronic properties and hydrogen-bonding capacity . Benzimidazole derivatives (e.g., ) exhibit extended aromatic systems, enhancing π-π stacking interactions .

- Synthetic Diversity : Microwave-assisted methods () and Na₂S₂O₅-mediated cyclization () are prevalent for constructing similar heterocycles, though yields and purity vary with substituent complexity.

Physicochemical and Reactivity Comparisons

Solubility and Lipophilicity

- The benzyl group in 4-Benzyl-1-methylimidazol-2-amine increases lipophilicity compared to unsubstituted imidazol-2-amine derivatives. In contrast, the pyrimidinyl group in introduces polar N-atoms, enhancing aqueous solubility .

- Bromine substituents (e.g., ) significantly increase molecular weight and may reduce solubility in polar solvents due to halogen-hydrophobic effects .

Reactivity of the 2-Amine Group

- The nucleophilicity of the 2-amine group is modulated by adjacent substituents. Electron-withdrawing groups (e.g., bromophenyl in ) reduce amine reactivity, whereas electron-donating groups (e.g., methyl in the target compound) enhance it.

- Thiazole derivatives () exhibit reduced basicity at the 2-amine due to sulfur’s electronegativity compared to imidazole .

Q & A

Q. What are the optimal synthetic routes for 4-Benzyl-1-methylimidazol-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves condensation reactions between 1-methylimidazol-2-amine derivatives and benzyl halides or aldehydes. For example, heating 1-methylimidazol-2-amine with benzyl chloride in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours under nitrogen can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product with >95% purity. Reaction optimization should monitor temperature sensitivity, as excessive heat may lead to N-dealkylation byproducts . Key Data :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | DMF or ethanol | 60–75% |

| Temperature | 80–100°C | |

| Reaction Time | 6–12 hours |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 4-Benzyl-1-methylimidazol-2-amine?

- Methodological Answer :

- NMR : H NMR should show a singlet for the N-methyl group (~δ 3.70 ppm), a multiplet for the benzyl aromatic protons (δ 7.20–7.40 ppm), and a broad singlet for the NH group (δ 5.50–6.00 ppm, exchangeable with DO). C NMR will confirm the imidazole carbons (C-2 at ~δ 155 ppm) and benzyl carbons (C-1 at ~δ 135 ppm) .

- IR : Strong absorption bands at ~3400 cm (NH stretching) and ~1600 cm (C=N stretching) are characteristic .

- MS : The molecular ion peak [M+H] should correspond to the molecular weight (MW = 201.25 g/mol), with fragmentation patterns showing loss of the benzyl group (m/z 109) .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or similar software is ideal. Crystals can be grown via slow evaporation of a saturated ethanol solution. Key parameters include:

- Space group and unit cell dimensions (e.g., monoclinic ).

- Hydrogen-bonding networks between NH and adjacent imidazole rings, which stabilize the lattice .

- Refinement with anisotropic displacement parameters for non-hydrogen atoms () .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of 4-Benzyl-1-methylimidazol-2-amine?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can calculate:

- HOMO-LUMO gaps to estimate chemical stability (e.g., HOMO at −6.2 eV, LUMO at −1.8 eV).

- Molecular electrostatic potential (MESP) maps to identify nucleophilic/electrophilic sites (e.g., NH as a nucleophilic center).

- Interaction energies with biological targets (e.g., docking studies with enzymes like cytochrome P450) .

Q. How should researchers resolve contradictions in biological activity data (e.g., conflicting IC values in anticancer assays)?

- Methodological Answer :

- Experimental Design : Standardize assay conditions (e.g., cell line origin, passage number, incubation time).

- Data Normalization : Use internal controls (e.g., cisplatin for cytotoxicity) and triplicate measurements.

- Statistical Analysis : Apply ANOVA or Student’s t-test () to assess significance. For example, discrepancies in IC values (e.g., 12 μM vs. 25 μM) may arise from differences in cell permeability or metabolic stability, requiring follow-up studies with pharmacokinetic profiling .

Q. What strategies optimize the compound’s selectivity for specific biological targets (e.g., kinase inhibitors)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents on the benzyl group (e.g., electron-withdrawing groups like NO to enhance binding to ATP pockets).

- Molecular Dynamics Simulations : Simulate binding modes over 100 ns trajectories to assess stability of ligand-target complexes.

- In Vitro Profiling : Test against panels of related enzymes (e.g., EGFR, HER2) to identify off-target effects .

Data Contradiction Analysis

- Example : Conflicting solubility data in polar vs. nonpolar solvents.

- Resolution : Re-evaluate purity via HPLC (C18 column, acetonitrile/water gradient). Impurities like unreacted benzyl chloride (retention time ~4.2 min) may alter solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.